N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide
Description
N4-[(2,5-Dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is a thiazole-dicarboxamide derivative characterized by a central 1,3-thiazole ring substituted with carboxamide groups at positions 2 and 2. The N4 position is modified with a (2,5-dimethoxyphenyl)methyl group, while the N2 position carries an ethyl substituent.
Properties
IUPAC Name |
4-N-[(2,5-dimethoxyphenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-4-17-15(21)16-19-12(9-24-16)14(20)18-8-10-7-11(22-2)5-6-13(10)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZZWKVDCIVHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethoxybenzyl chloride with ethylamine to form an intermediate, which is then reacted with thiazole-2,4-dicarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogenic microorganisms. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide has shown promising anticancer activities. Studies have reported its ability to inhibit the proliferation of various cancer cell lines.
Data Table: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 10 | Induction of apoptosis | |
| A549 (Lung Cancer) | 5 | Inhibition of EGFR signaling | |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant strains. The compound demonstrated significant activity against MRSA with MIC values lower than traditional antibiotics like linezolid. This highlights its potential as a new therapeutic agent for treating resistant infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis and cell cycle distribution, confirming that the compound effectively induces programmed cell death in cancer cells.
Mechanism of Action
The mechanism of action of N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and reported biological activities. Below is a detailed comparison:
Thiazole-Dicarboxamide Derivatives with Varied Aromatic Substitutions
describes N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides. These compounds share the thiazole-dicarboxamide scaffold but differ in substituents:
Key Findings :
Pyridinyl-Thiazole Carboxamides
highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides. While these share a thiazole-carboxamide backbone, structural differences include:
- Core Modification : Thiazole-5-carboxamide vs. thiazole-2,4-dicarboxamide.
- Substituents : 4-pyridinyl (aromatic, basic) at position 2 vs. ethyl and dimethoxyphenylmethyl in the target.
Key Findings :
NBOMe and NBOH Derivatives
–6 discusses NBOMe (e.g., 25I-NBOMe) and NBOH compounds, which feature a 2,5-dimethoxyphenyl group linked to an ethylamine or benzylamine moiety. While structurally distinct from thiazole-dicarboxamides, these compounds highlight the pharmacological significance of the 2,5-dimethoxyphenyl motif:
- Activity : NBOMe/NBOH derivatives are psychoactive, acting as serotonin receptor agonists .
- Comparison : The target compound’s dimethoxyphenyl group may engage in similar π-stacking interactions but lacks the phenethylamine scaffold required for serotonin receptor binding.
Analytical Techniques
Hypothesized Activity for Target Compound :
- The 2,5-dimethoxyphenyl group may enhance binding to hydrophobic kinase pockets, while the ethyl group balances lipophilicity. Synergistic effects from the dicarboxamide core could mimic ’s kinase inhibition .
Biological Activity
N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide (CAS Number: 1251633-49-4) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activities associated with this compound, supported by relevant data and findings from recent research.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1251633-49-4 |
Anticholinesterase Activity
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. In a synthesis study involving various thiazole-based derivatives, several compounds exhibited significant AChE inhibitory activity. The most active derivatives showed over 50% relative potency compared to donepezil, a standard AChE inhibitor . This suggests that this compound may also possess similar inhibitory properties.
Antitumor Activity
A recent investigation into thiazole derivatives revealed promising antitumor activities. In vitro cytotoxicity screening against multiple tumor cell lines demonstrated that several synthesized compounds exhibited significant cytotoxic effects. Notably, some derivatives showed selective activity against specific tyrosine kinases involved in cancer progression . Although specific data on this compound is limited, its structural similarity to other active thiazole compounds suggests potential for anticancer activity.
Antimicrobial Properties
Thiazoles have been recognized for their antimicrobial properties. Research indicates that derivatives with a thiazole core often exhibit significant activity against various bacterial strains and fungi. While specific studies on this compound are lacking, the general trend in thiazole chemistry suggests a potential for antimicrobial efficacy .
Case Studies and Research Findings
- AChE Inhibition Study : A study synthesized nineteen new thiazole derivatives and evaluated their AChE inhibitory activities. Compounds with certain aryl substituents showed enhanced activities compared to others. The study concluded that modifications on the thiazole ring could lead to more potent AChE inhibitors .
- Cytotoxicity Screening : In another study focusing on new thiazole derivatives derived from dimedone, several compounds were tested against six different tumor cell lines. Thirteen compounds demonstrated promising cytotoxic effects and were further evaluated for their mechanisms of action against tyrosine kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
